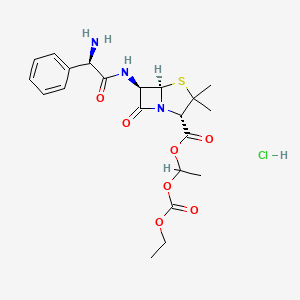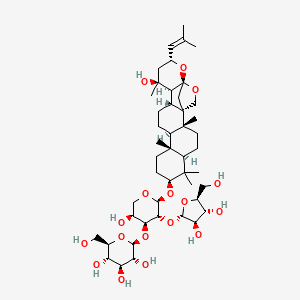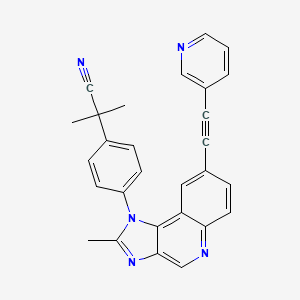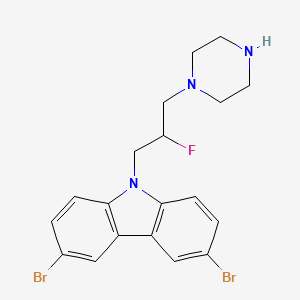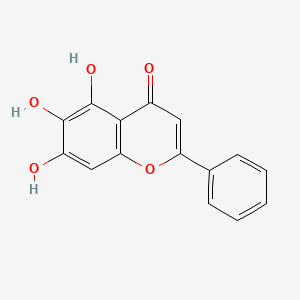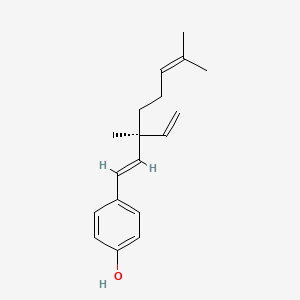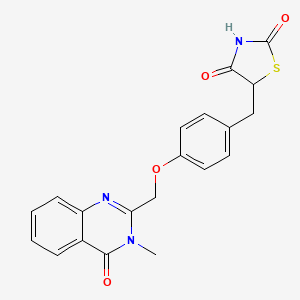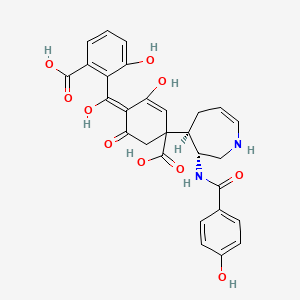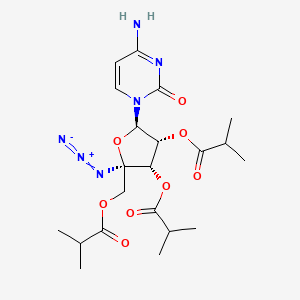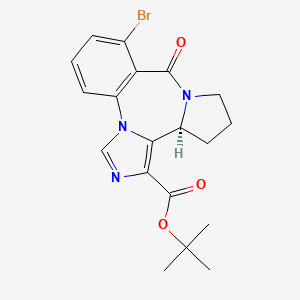
Bretazenil
Descripción general
Descripción
Bretazenil es un fármaco ansiolítico de la familia de las benzodiazepinas, derivado de las imidazopirrolobenzodiazepinas. Fue inventado en 1988 y está estrechamente relacionado en estructura con el antagonista del ácido gamma-aminobutírico flumazenil. This compound se clasifica como una benzodiazepina de alta potencia debido a su alta afinidad de unión a los sitios de unión de las benzodiazepinas, donde actúa como un agonista parcial .
Aplicaciones Científicas De Investigación
Bretazenil se ha estudiado por su posible uso en diversas aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como compuesto de referencia en el estudio de los ligandos del receptor de benzodiazepinas y sus interacciones con los receptores del ácido gamma-aminobutírico.
Biología: this compound se utiliza en investigación para comprender el papel de los receptores del ácido gamma-aminobutírico en el sistema nervioso central y su participación en la ansiedad y otros trastornos neurológicos.
Medicina: this compound se ha estudiado por su posible uso como fármaco ansiolítico y anticonvulsivo. Ha demostrado eficacia en la reducción de la ansiedad y la actividad convulsiva en ensayos preclínicos.
Industria: This compound no se utiliza ampliamente en la industria debido a su falta de comercialización.
Mecanismo De Acción
Bretazenil ejerce sus efectos uniéndose al sitio de benzodiazepina de los receptores del ácido gamma-aminobutírico en el cerebro. Actúa como un agonista parcial, lo que significa que activa el receptor pero en menor medida que un agonista completo. This compound se une a un conjunto más amplio de subunidades del receptor del ácido gamma-aminobutírico (α1, α2, α3, α4, α5 y α6) en comparación con las benzodiazepinas tradicionales 1,4, que solo se unen a las subunidades α1, α2, α3 y α5 .
Análisis Bioquímico
Biochemical Properties
Bretazenil acts as a partial agonist at the benzodiazepine site of the GABA A receptors in the brain . It binds to α1, α2, α3, α4, α5, and α6 subunit containing GABA A receptor benzodiazepine receptor complexes . This broad spectrum of action differentiates this compound from traditional 1,4-benzodiazepines, which bind only to α1, α2, α3, and α5 GABA A benzodiazepine receptor complexes .
Cellular Effects
This compound exerts its effects by interacting with GABA neurotransmitters, specifically GABA-A . It binds to GABA-A and produces an allosteric effect which potentiates the inhibitory effects of GABA-A on the neurons located in the brain and central nervous system (CNS) . This, in turn, decreases the ability of neurons to fire and thus slows down overall brain activity .
Molecular Mechanism
The molecular mechanism of this compound involves binding to a broader set of GABA-A subunits and acting as a partial agonist . Specifically, this compound binds to the α1, α2, α3, α4, α5, and α6 subunits, while 1,4- benzodiazepines only bind to α1, α2, α3, and α5 . This unique mechanism of action contributes to this compound’s reduced adverse effect profile and lower potential to cause physical dependence and withdrawal symptoms .
Temporal Effects in Laboratory Settings
The duration of action of this compound is relatively short, with an elimination half-life of around 2.5 hours . This suggests that its effects are relatively fast compared to other benzodiazepines . The unsatisfactory pharmacokinetic profile is one of the factors that has contributed to the stopping of the clinical development of this compound .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be a potent anxiolytic and anticonvulsant . Despite its anxiolytic effect, clinical studies were discontinued in the first phase due to deep sedation . The sedative effect of this compound was observed after administration but was less marked than for the two full agonists tested and the dose-response curve was shallow .
Metabolic Pathways
Research on the pharmacokinetics of this compound is insufficient . It is known that this compound exerts its effects through its interactions with GABA neurotransmitters, specifically GABA-A .
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported to the brain where it interacts with GABA-A receptors .
Subcellular Localization
Given that it acts on GABA-A receptors, it is likely that this compound is localized in the brain where these receptors are abundant .
Métodos De Preparación
Bretazenil se sintetiza a través de una serie de reacciones químicas que involucran la formación de la estructura central de imidazopirrolobenzodiazepina. La ruta sintética generalmente implica la reacción de materiales de partida apropiados bajo condiciones específicas para formar el compuesto deseado.
Análisis De Reacciones Químicas
Bretazenil experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Bretazenil es similar a otras benzodiazepinas, como:
Flumazenil: Estructuralmente similar, pero actúa como un antagonista del ácido gamma-aminobutírico.
Alprazolam: Un agonista completo en los receptores del ácido gamma-aminobutírico, utilizado como medicamento ansiolítico.
Clonazepam: Otro agonista completo en los receptores del ácido gamma-aminobutírico, utilizado como anticonvulsivo y medicamento ansiolítico.
La singularidad de this compound radica en su actividad agonista parcial, lo que puede resultar en un perfil de efectos adversos reducido y menos potencial de tolerancia y abstinencia en comparación con los agonistas completos .
Propiedades
IUPAC Name |
tert-butyl (7S)-14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(25)15-16-13-8-5-9-22(13)17(24)14-11(20)6-4-7-12(14)23(16)10-21-15/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUDDYHYYNNIQI-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046266 | |
| Record name | Bretazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84379-13-5 | |
| Record name | Bretazenil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84379-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bretazenil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084379135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bretazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRETAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSZ0E9DGOJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



